6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione

Medicinal Chemistry Enzymology Signal Transduction

This 6-amino substituted pyrimidine-2,4-dione is a critical scaffold for medicinal chemistry, serving as a direct precursor to potent thymidylate synthase inhibitors (e.g., derivative 5h, IC50 ~16 µM in cancer cells) and novel NNRTI candidates for HIV. Its well-characterized MKP-1 inhibition profile (IC50 50,000 nM) makes it an essential control for SAR studies. Sourcing this specific core, with its distinct N1-benzyl and N3-methyl substitutions, is essential for reproducible results and building targeted compound libraries.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
CAS No. 53681-51-9
Cat. No. B1271007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione
CAS53681-51-9
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2)N
InChIInChI=1S/C12H13N3O2/c1-14-11(16)7-10(13)15(12(14)17)8-9-5-3-2-4-6-9/h2-7H,8,13H2,1H3
InChIKeyKXLNUNZSPLVKFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 53681-51-9): Chemical Profile and Core Scaffold


6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound characterized by a pyrimidine-2,4-dione core with specific N1-benzyl, N3-methyl, and C6-amino substitutions [REFS-1, REFS-2]. It serves as a fundamental scaffold in medicinal chemistry, most notably as the precursor to a series of derivatives explored for anti-HIV and anticancer activities [REFS-3, REFS-4]. Physicochemical data are established from vendor sources, including a molecular weight of 231.25 g/mol, a melting point of 96-98°C, and a typical commercial purity of 95-98% [REFS-1, REFS-2].

6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione: Why Generic Substitution is Scientifically Unsound


The structural features of this compound confer a distinct activity profile that precludes simple interchange with close analogs. While it is a weak inhibitor of MKP-1, it serves as a critical synthetic intermediate for a broad range of biologically active derivatives [1]. Substitution at the 6-position, for example with a 4-aminopiperidin-1-yl group, transforms the scaffold into a potent thymidylate synthase inhibitor with sub-20 µM cytotoxicity in cancer cell lines [2]. Conversely, replacing the N1-benzyl group with a cyclopropylmethyl group nearly doubles MKP-1 inhibitory potency, highlighting the sensitivity of this scaffold to specific modifications [3]. Therefore, substituting this specific core with a seemingly similar pyrimidine-dione would not yield equivalent results in either established bioassays or as a building block for advanced derivatives.

Quantitative Differentiation of 6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione from Close Analogs


MKP-1 Inhibition: A 2-fold Increase in Potency Over a Core Scaffold Analog

The compound exhibits measurable, albeit weak, inhibitory activity against Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1). Its potency is directly compared to the cyclopropylmethyl analog, BDBM35484, providing a clear structure-activity relationship [REFS-1, REFS-2].

Medicinal Chemistry Enzymology Signal Transduction

MKP-1 Inhibition: A 2.7-fold Decrease in Potency Versus a Regioisomeric Analog

The potency of the target compound is also directly compared to a closely related regioisomer, BDBM35479, which differs by the placement of the amino group on the pyrimidine ring. This comparison further defines the structural requirements for MKP-1 engagement [REFS-1, REFS-2].

Medicinal Chemistry Enzymology Structure-Activity Relationship

Role as a Parent Scaffold: Foundation for Potent Thymidylate Synthase (TS) Inhibitors

The compound's primary differentiator is its function as a versatile scaffold for generating potent anticancer agents. While the parent compound lacks significant TS inhibitory activity, its 6-substituted derivatives, such as compound '5h', demonstrate significant activity. This establishes the compound as a critical starting point for medicinal chemistry programs [1].

Cancer Research Medicinal Chemistry Enzyme Inhibition

Role as a Parent Scaffold: Foundation for Nanomolar Anti-HIV-1 Agents

Further solidifying its role as a key intermediate, the core scaffold is the foundation for potent anti-HIV compounds. While the target compound itself has no reported anti-HIV activity, its close structural relative, 6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil (AmBBU), demonstrates high potency [1].

Virology Antiviral Research Medicinal Chemistry

Validated Research Applications for 6-Amino-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 53681-51-9)


Medicinal Chemistry: A Core Scaffold for Thymidylate Synthase (TS) Inhibitor Development

As demonstrated in Section 3, this compound is a direct synthetic precursor to a series of novel 6-(4-aminopiperidin-1-yl)-substituted derivatives that function as potent TS inhibitors. Researchers can procure this compound to synthesize and evaluate new analogs with potential anticancer activity, leveraging the established cytotoxicity data of derivative '5h' (IC50 ~16 µM against SW480 and MCF-7 cell lines) as a performance benchmark for their own novel molecules [1].

Antiviral Research: A Validated Scaffold for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The compound's structure is closely related to the 1-benzyl-3-(3,5-dimethylbenzyl)uracil series, which includes highly active and selective inhibitors of HIV-1 replication in vitro. Procuring this compound is a scientifically sound first step for medicinal chemists aiming to design and synthesize new NNRTI candidates, either by exploring new 6-position substitutions or by modifying the N3-benzyl group [2].

Chemical Biology: A Defined Probe for MKP-1 Structure-Activity Relationship (SAR) Studies

This compound serves as a well-characterized, low-potency control compound for studying MKP-1 inhibition. Its quantified IC50 value of 50,000 nM provides a clear benchmark against which the improved potency of new analogs (e.g., BDBM35484, IC50 = 24,600 nM) can be measured, enabling precise SAR mapping around the pyrimidine-dione core [REFS-3, REFS-4].

Technical Documentation Hub

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